molecular formula C17H26N2O3 B15355447 Tert-butyl 4-(2-ethoxyphenyl)piperazine-1-carboxylate

Tert-butyl 4-(2-ethoxyphenyl)piperazine-1-carboxylate

Cat. No.: B15355447
M. Wt: 306.4 g/mol
InChI Key: UPJSQWULKKAIRW-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-ethoxyphenyl)piperazine-1-carboxylate is a chemical compound that belongs to the class of organic compounds known as piperazines. Piperazines are characterized by a six-membered ring containing two nitrogen atoms at opposite positions. This particular compound features a tert-butyl group, an ethoxyphenyl group, and a carboxylate ester group, making it a versatile molecule in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(2-ethoxyphenyl)piperazine-1-carboxylate typically involves the reaction of 2-ethoxyaniline with diethyl carbonate in the presence of a base, followed by the addition of tert-butyl chloroformate. The reaction conditions require careful control of temperature and pH to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-(2-ethoxyphenyl)piperazine-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of corresponding hydroxyl or carboxylic acid derivatives.

  • Reduction: Production of reduced phenyl derivatives.

  • Substitution: Introduction of various alkyl or aryl groups at the piperazine ring.

Scientific Research Applications

Tert-butyl 4-(2-ethoxyphenyl)piperazine-1-carboxylate has found applications in various fields of scientific research:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which tert-butyl 4-(2-ethoxyphenyl)piperazine-1-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

  • Piperazine

  • N-ethylpiperazine

  • 1,4-dibenzylpiperazine

  • 2-ethoxyaniline

  • Diethyl carbonate

  • Tert-butyl chloroformate

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Properties

Molecular Formula

C17H26N2O3

Molecular Weight

306.4 g/mol

IUPAC Name

tert-butyl 4-(2-ethoxyphenyl)piperazine-1-carboxylate

InChI

InChI=1S/C17H26N2O3/c1-5-21-15-9-7-6-8-14(15)18-10-12-19(13-11-18)16(20)22-17(2,3)4/h6-9H,5,10-13H2,1-4H3

InChI Key

UPJSQWULKKAIRW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1N2CCN(CC2)C(=O)OC(C)(C)C

Origin of Product

United States

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